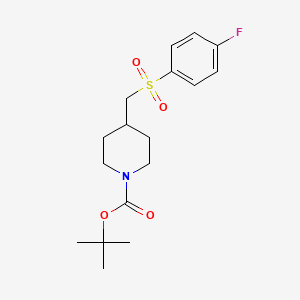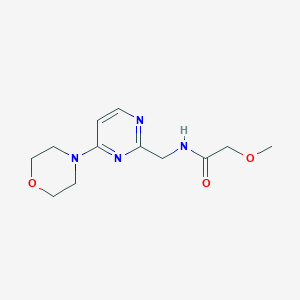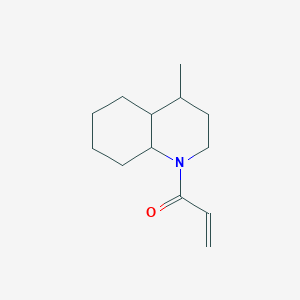![molecular formula C18H10F4N2O4S B2497243 3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 303152-52-5](/img/structure/B2497243.png)
3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This detailed examination focuses on the compound "3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide," exploring various aspects of its chemical nature, synthesis, and characteristics without delving into applications related to drug use or its dosage and side effects. The following sections provide insights derived from scientific research, each dedicated to a different aspect of the compound.
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions and the use of specific reagents to introduce desired functional groups. For instance, the synthesis of new diphenylfluorene-based aromatic polyamides involves nucleophilic fluorodisplacement and alkaline hydrolysis steps to introduce ether-carboxylic acid groups, showcasing the intricate procedures required to build complex molecules (Hsiao, Yang, & Lin, 1999). Similar synthetic strategies are likely needed for the target compound, involving specific reagents and conditions to achieve the desired architecture.
Molecular Structure AnalysisMolecular structure analysis often involves techniques like X-ray diffraction (XRD) to determine the precise arrangement of atoms within a molecule. For example, the crystal structure of diflunisal carboxamides has been elucidated, providing detailed insights into the molecular conformation and interactions such as hydrogen bonding patterns (Zhong et al., 2010). These techniques can reveal the structural basis for the chemical reactivity and physical properties of compounds like "this compound."
Chemical Reactions and Properties
The chemical reactivity of a compound is profoundly influenced by its functional groups. For example, the presence of nitro, fluoro, and carboxamide groups can significantly affect a molecule's reactivity towards nucleophilic substitution, electrophilic aromatic substitution, and condensation reactions. Research into similar molecules provides insights into potential reactivity and chemical behaviors applicable to our compound of interest.
Physical Properties Analysis
The physical properties, including solubility, melting point, and glass transition temperatures, are crucial for understanding the material's handling and application potential. For instance, polyamides derived from related structures have been shown to possess high glass transition temperatures and excellent thermal stability, indicative of their robustness (Yang, Su, & Hsu, 2006). These properties might suggest similar stability for "this compound," impacting its storage and application conditions.
Scientific Research Applications
Environmental Fate and Atmospheric Chemistry of Nitrophenols
Nitrophenols, closely related to the chemical structure of interest, have been extensively studied for their atmospheric occurrence, sources, and transformation processes. These compounds, including fluorinated nitrophenols, are formed through combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. The study by Harrison et al. (2005) on the atmospheric chemistry of nitrophenols highlights the importance of both gas and liquid-phase transformations, which could be relevant to understanding the environmental behavior of fluorinated nitrophenols like the compound Harrison et al., 2005.
Synthesis and Applications of Fluorinated Compounds
Fluorinated compounds, due to their unique properties such as high stability and lipophilicity, find extensive applications in materials science, pharmaceuticals, and agrochemicals. Research on the synthesis and properties of fluorinated liquid crystals by Hird (2007) illustrates the significant impact of fluorine atoms on the physical and chemical properties of organic molecules, potentially offering insights into the design and application of the compound for material science applications Hird, 2007.
Pharmacological Research and Potential Applications
The structure of "3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide" suggests potential for pharmacological investigation, given the presence of multiple functional groups known for their bioactivity. Studies on similar compounds, such as chlorogenic acid and its derivatives, have demonstrated a range of biological activities including antioxidant, anti-inflammatory, and neuroprotective effects. These activities suggest that the compound could also be explored for similar pharmacological applications Naveed et al., 2018.
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F4N2O4S/c19-13-9-12(24(26)27)4-5-14(13)28-15-6-7-29-16(15)17(25)23-11-3-1-2-10(8-11)18(20,21)22/h1-9H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRSFYGDTABVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2497162.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-ethoxybenzamide](/img/structure/B2497167.png)



![(E)-N-[(4-cyano-2-fluorophenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2497173.png)


![4-propyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2497180.png)
![1,8-Dioxaspiro[4.5]decan-3-one](/img/structure/B2497182.png)
![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)